molecular formula C20H20ClN5O2 B1681693 SD-06 CAS No. 271576-80-8

SD-06

Número de catálogo: B1681693
Número CAS: 271576-80-8
Peso molecular: 397.9 g/mol
Clave InChI: CATQHDWESBRRQA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

  • Chemical Structure : SD-06 features a pyrazole core modified at various positions to enhance selectivity and potency against p38 alpha.
  • Mechanism : As an ATP-competitive inhibitor, this compound binds to the ATP-binding site of the p38 alpha MAPK, preventing the phosphorylation of downstream targets crucial for various signaling pathways involved in inflammation and stress responses.

Inflammatory Diseases

This compound has significant potential in treating diseases characterized by excessive inflammation, such as rheumatoid arthritis and certain cancers. In vitro studies have shown that this compound effectively inhibits the phosphorylation of Hsp27, a substrate of p38 alpha MAPK, indicating its role in modulating inflammatory responses.

Case Study: Rheumatoid Arthritis

  • Animal Model : DBA/1 mice (8-12 weeks old)
  • Dosage : Administered orally at 3.75, 7.5, and 15 mg/kg
  • Results : Demonstrated dose-dependent inhibition of paw swelling and reduced transcription of inflammatory mediators, preserving bone density and preventing joint swelling .

Cancer Research

Research indicates that this compound may influence autophagy pathways, expanding its potential therapeutic applications in oncology. By inhibiting p38 alpha MAPK, this compound can alter the tumor microenvironment and potentially enhance the efficacy of existing cancer therapies.

Biochemical Interaction Studies

Studies have characterized the interactions of this compound with various cellular pathways influenced by p38 alpha MAPK. The compound's selectivity for p38 alpha over other isoforms allows for targeted therapeutic strategies with reduced off-target effects.

Comparative Analysis with Other Compounds

Compound NameStructure TypeSelectivityIC50 (µM)Notable Features
SB 203580Diaryl PyrazoleSelective for p38 alpha0.01First identified selective inhibitor of p38 MAPK
VX-702Diaryl UreaSelective for p38 alpha0.05Inhibits inflammatory cytokine production
RWJ 67657Diaryl PyrazoleBroad-spectrum0.03Less selective than this compound but effective against multiple isoforms

This compound stands out due to its exceptional selectivity for p38 alpha compared to other isoforms like p38 beta, gamma, and delta.

Mecanismo De Acción

SD-0006 ejerce sus efectos inhibiendo selectivamente la MAPK p38 alfa. Esta quinasa participa en la producción de citoquinas proinflamatorias. Al inhibir la MAPK p38 alfa, SD-0006 reduce la producción de estas citoquinas, ejerciendo así efectos antiinflamatorios .

Análisis Bioquímico

Biochemical Properties

SD-06 interacts with p38α MAPK, a protein kinase involved in a variety of cellular processes including inflammation and cell differentiation . It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinase . This interaction inhibits the phosphorylation activity of the kinase, thereby modulating the biochemical reactions it is involved in .

Cellular Effects

In cellular contexts, this compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from primary human monocytes . This suggests that this compound can influence cell function by modulating cell signaling pathways involved in inflammation . Additionally, it has been shown to decrease IL-1β-induced production of prostaglandin E2 in patient-derived rheumatoid arthritis synovial fibroblasts .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of p38α MAPK, thereby preventing the binding of ATP . This inhibits the kinase’s ability to phosphorylate its substrates, leading to a decrease in the production of pro-inflammatory cytokines and other downstream effects of p38α MAPK activation .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be effective in attenuating inflammation . For example, in a study using DBA/1 mice, this compound was administered orally at dosages of 3.75, 7.5, and 15 mg/kg . The compound was found to be highly effective in reducing inflammation, as evidenced by a dose-dependent inhibition of paw swelling .

Metabolic Pathways

Given its role as a p38α MAPK inhibitor, it is likely involved in the MAPK signaling pathway .

Subcellular Localization

Given its role as a p38α MAPK inhibitor, it is likely that it localizes to the same subcellular compartments as p38α MAPK .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de SD-0006 implica la formación de un núcleo de pirazol diaril. Los pasos clave incluyen:

Métodos de Producción Industrial

La producción industrial de SD-0006 implicaría escalar la ruta sintética descrita anteriormente. Esto incluye optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza, así como implementar técnicas de purificación robustas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

SD-0006 principalmente experimenta:

Reactivos y Condiciones Comunes

Productos Mayores

El producto principal de estas reacciones es el propio SD-0006, con varios intermediarios formados durante el proceso de síntesis .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

SD-0006 es único debido a su alta selectividad para la MAPK p38 alfa y su biodisponibilidad oral. Esto lo convierte en un candidato prometedor para el desarrollo de nuevas terapias antiinflamatorias .

Actividad Biológica

SD-06, also known as SD 0006, is a selective p38 MAP kinase inhibitor that has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanism of action, efficacy in various studies, and relevant case studies.

This compound functions primarily as an inhibitor of the p38 MAP kinase pathway. This pathway is crucial in mediating inflammatory responses and cellular stress. By inhibiting p38 MAP kinase, this compound can reduce the production of pro-inflammatory cytokines, which are often implicated in various inflammatory diseases.

  • IC50 Value : The compound exhibits an IC50 value of 170 nM against p38α, indicating its potency as an inhibitor .

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

  • Cytokine Inhibition : In LPS-stimulated rat models, this compound demonstrated an 83% inhibition of TNF-alpha release, highlighting its anti-inflammatory potential .
  • Cell Viability : Studies have shown that this compound does not significantly affect cell viability at concentrations used for therapeutic effects, suggesting a favorable safety profile .

Table 1: Summary of Key Studies on this compound

Study ReferenceObjectiveMethodologyKey Findings
Evaluate anti-inflammatory effectsIn vitro LPS-stimulation83% inhibition of TNF-alpha release
Assess cytotoxicityCell viability assaysNo significant impact on cell viability at therapeutic doses
Compare with other inhibitorsComparative analysisMore effective than traditional anti-inflammatories in specific assays

Detailed Research Findings

  • In Vitro Studies : In a controlled laboratory setting, this compound was tested against several inflammatory stimuli. The results indicated a marked reduction in pro-inflammatory cytokines compared to untreated controls.
  • In Vivo Efficacy : Animal models treated with this compound showed significant reductions in markers of inflammation and improved clinical outcomes in conditions such as arthritis and other inflammatory diseases.
  • Safety Profile : Long-term studies have indicated that this compound has a low incidence of adverse effects, making it a promising candidate for further clinical development.

Discussion

The biological activity of this compound positions it as a significant player in the field of anti-inflammatory therapies. Its ability to selectively inhibit p38 MAP kinase while maintaining cell viability underscores its potential utility in treating chronic inflammatory conditions without the severe side effects associated with broader-spectrum anti-inflammatory drugs.

Propiedades

IUPAC Name

1-[4-[3-(4-chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c21-15-3-1-13(2-4-15)19-18(16-5-8-22-12-23-16)20(25-24-19)14-6-9-26(10-7-14)17(28)11-27/h1-5,8,12,14,27H,6-7,9-11H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATQHDWESBRRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=C(C(=NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432080
Record name SD-06
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271576-80-8
Record name SD-0006
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271576808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SD-0006
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07943
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SD-06
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SD-0006
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C57VF8YO91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SD-06
Reactant of Route 2
Reactant of Route 2
SD-06
Reactant of Route 3
Reactant of Route 3
SD-06
Reactant of Route 4
SD-06
Reactant of Route 5
Reactant of Route 5
SD-06
Reactant of Route 6
Reactant of Route 6
SD-06
Customer
Q & A

Q1: What is the primary target of SD-06?

A1: this compound is a potent inhibitor of p38α MAP kinase. [, ]

Q2: Could you elaborate on the mechanism of action of this compound on its target?

A2: While the provided research papers don't explicitly detail the exact binding interactions of this compound with p38α MAP kinase, they highlight its potent inhibitory activity. [, ] Further research is needed to elucidate the specific binding sites and molecular interactions.

Q3: Are there any known structural analogs of this compound, and if so, how do their activities compare?

A3: The provided research papers do not discuss structural analogs of this compound. Exploring structural modifications and their impact on activity would provide valuable insights into its structure-activity relationship (SAR).

Q4: Has the crystal structure of this compound in complex with its target been solved?

A6: One abstract mentions the crystal structure of human p38α in complex with SD-0006. [] Access to the full research article would provide valuable information about the binding mode and interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.